Cas no 133217-42-2 ((ethylsulfanyl)(iodomethoxy)methanone)

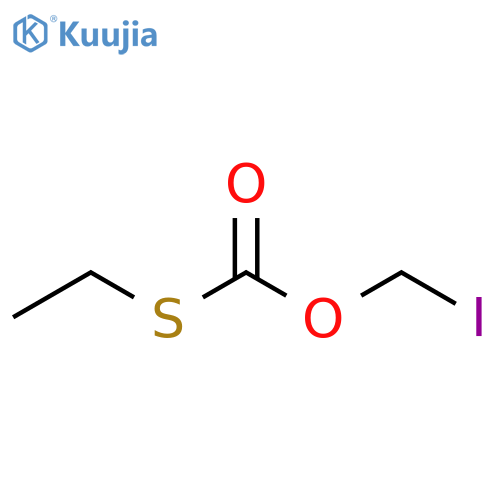

133217-42-2 structure

商品名:(ethylsulfanyl)(iodomethoxy)methanone

CAS番号:133217-42-2

MF:C4H7IO2S

メガワット:246.066652536392

MDL:MFCD27943695

CID:4588697

PubChem ID:11436522

(ethylsulfanyl)(iodomethoxy)methanone 化学的及び物理的性質

名前と識別子

-

- Carbonothioic acid, S-ethyl O-(iodomethyl) ester

- S-ethyl O-(iodomethyl) carbonothioate

- (ethylsulfanyl)(iodomethoxy)methanone

-

- MDL: MFCD27943695

- インチ: 1S/C4H7IO2S/c1-2-8-4(6)7-3-5/h2-3H2,1H3

- InChIKey: LXZAPTGWIXFPEX-UHFFFAOYSA-N

- ほほえんだ: C(SCC)(=O)OCI

(ethylsulfanyl)(iodomethoxy)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-209304-5.0g |

(ethylsulfanyl)(iodomethoxy)methanone |

133217-42-2 | 5g |

$2807.0 | 2023-05-31 | ||

| Enamine | EN300-209304-0.1g |

(ethylsulfanyl)(iodomethoxy)methanone |

133217-42-2 | 0.1g |

$234.0 | 2023-09-16 | ||

| Enamine | EN300-209304-0.5g |

(ethylsulfanyl)(iodomethoxy)methanone |

133217-42-2 | 0.5g |

$527.0 | 2023-09-16 | ||

| Enamine | EN300-209304-10.0g |

(ethylsulfanyl)(iodomethoxy)methanone |

133217-42-2 | 10g |

$5478.0 | 2023-05-31 | ||

| Enamine | EN300-209304-0.05g |

(ethylsulfanyl)(iodomethoxy)methanone |

133217-42-2 | 0.05g |

$157.0 | 2023-09-16 | ||

| Enamine | EN300-209304-0.25g |

(ethylsulfanyl)(iodomethoxy)methanone |

133217-42-2 | 0.25g |

$335.0 | 2023-09-16 | ||

| Enamine | EN300-209304-5g |

(ethylsulfanyl)(iodomethoxy)methanone |

133217-42-2 | 5g |

$2807.0 | 2023-09-16 | ||

| Enamine | EN300-209304-1.0g |

(ethylsulfanyl)(iodomethoxy)methanone |

133217-42-2 | 1g |

$676.0 | 2023-05-31 | ||

| Enamine | EN300-209304-2.5g |

(ethylsulfanyl)(iodomethoxy)methanone |

133217-42-2 | 2.5g |

$1421.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210109-1g |

S-ethyl O-(iodomethyl) carbonothioate |

133217-42-2 | 97% | 1g |

¥7938.00 | 2024-08-09 |

(ethylsulfanyl)(iodomethoxy)methanone 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

133217-42-2 ((ethylsulfanyl)(iodomethoxy)methanone) 関連製品

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量